Enhanced Aqueous Solubility and Permeability via BCP Scaffold Replacement
The bicyclo[1.1.1]pentane (BCP) core, when used as a bioisosteric replacement for a para-substituted phenyl ring, can lead to quantifiable improvements in passive permeability and aqueous solubility. In a direct comparison, replacing the central fluorophenyl ring of a γ-secretase inhibitor with a BCP moiety yielded an equipotent compound (enzyme inhibition IC50 comparable) with a ~4-fold increase in Cmax and AUC in a mouse PK study, driven by improved permeability and solubility [1].
| Evidence Dimension | In Vivo Oral Absorption (Cmax/AUC) |
|---|---|
| Target Compound Data | ~4-fold increase in Cmax and AUC (relative to phenyl analog) |
| Comparator Or Baseline | Para-substituted fluorophenyl-containing γ-secretase inhibitor (BMS-708,163) |
| Quantified Difference | ~4-fold improvement |
| Conditions | Mouse in vivo pharmacokinetic study; BCP analog (Compound 3) vs. phenyl analog (BMS-708,163) |
Why This Matters
This demonstrates the BCP core's potential to improve the developability profile of a compound, a key advantage for drug discovery programs considering this scaffold.
- [1] Stepan, A. F.; et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem. 2012, 55, 3414–3424. View Source
